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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help you prevent the degradation of transcripts (Txpts) in solution during your

experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of transcript degradation in my solution?

A1: Transcript degradation is most commonly caused by contamination with ribonucleases

(RNases), which are enzymes that break down RNA.[1][2][3][4] RNases are ubiquitous in the

environment, found on skin, in dust, and in many laboratory reagents.[1][2][3][4] Other

significant factors include:

Chemical Hydrolysis: RNA is susceptible to hydrolysis, which is accelerated by alkaline pH

conditions and high temperatures.[2][5]

Mechanical Shearing: Vigorous vortexing or repeated freeze-thaw cycles can physically

damage RNA molecules.[6][7]

Divalent Cations: While essential for some enzymes, certain divalent metal ions can catalyze

RNA degradation.[5]

Q2: I suspect RNase contamination. What are the common sources in a laboratory setting?
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A2: RNase contamination can be introduced from various sources, including:

Personnel: Bare hands are a major source of RNases.[2][8][9] Always wear gloves and

change them frequently.[8][10][11]

Laboratory Surfaces and Equipment: Benchtops, pipettes, and glassware can harbor

RNases.[1][12]

Solutions and Reagents: Non-certified RNase-free water, buffers, and other solutions can

introduce contamination.[1][2][11]

Airborne Particles: Dust and aerosols in the laboratory environment can carry RNases.[3][9]

Q3: How can I create and maintain an RNase-free work environment?

A3: Establishing an RNase-free work area is crucial for protecting your transcripts. Key

strategies include:

Designated Workspace: Dedicate a specific area of your lab solely for RNA work.[1]

Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with

commercially available RNase decontamination solutions or treat them with appropriate

chemicals like 0.1 M NaOH followed by RNase-free water.[1][2][8]

Use of Certified Consumables: Whenever possible, use certified RNase-free pipette tips,

microcentrifuge tubes, and other plasticware.[1][11]

Proper Personal Protective Equipment (PPE): Always wear a clean lab coat and gloves.

Change gloves after touching any surface that may not be RNase-free.[8][10][11]

Q4: What are the optimal storage conditions for my transcripts in solution?

A4: Proper storage is vital for long-term transcript stability.

Short-Term Storage: For immediate use, store RNA on ice.[10] For storage up to a few days,

-20°C is acceptable, but for longer periods, -80°C is recommended to preserve RNA integrity

for months to years.[6][7]
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Long-Term Storage: For archival purposes, store RNA at -80°C.[6][7] Avoid using frost-free

freezers as the temperature fluctuations during defrost cycles can damage RNA.[6]

Aliquoting: To minimize freeze-thaw cycles, aliquot your RNA samples into smaller volumes

for single-use.[7]

Storage Buffer: Storing RNA in a buffered solution, such as TE buffer, can enhance stability

compared to storing it in RNase-free water.[7][8]

Troubleshooting Guide
Problem: My transcripts show significant degradation on a gel after purification.

Potential Cause Troubleshooting Steps

RNase Contamination during Purification

1. Ensure all buffers and solutions were

prepared with RNase-free water.[1][2][11] 2. Use

certified RNase-free tubes and pipette tips

throughout the procedure.[1][11] 3.

Decontaminate your workspace and equipment

before starting the purification.[1][8] 4. Add an

RNase inhibitor to the lysis buffer at the

beginning of the extraction.[13]

Incomplete Inactivation of Endogenous RNases

1. Ensure complete cell or tissue disruption to

allow the lysis buffer to inactivate all cellular

RNases.[14] 2. Use a robust lysis buffer

containing strong denaturing agents (e.g.,

guanidinium thiocyanate).

Suboptimal Storage of Starting Material

1. Process fresh samples immediately after

harvesting.[2] 2. If immediate processing is not

possible, snap-freeze samples in liquid nitrogen

and store them at -80°C.[2][10]

Problem: My transcript concentration decreases over time in storage.
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Potential Cause Troubleshooting Steps

Repeated Freeze-Thaw Cycles
1. Aliquot your transcript solution into single-use

volumes before freezing.[7]

Improper Storage Temperature

1. For long-term storage, ensure your freezer

maintains a consistent -80°C.[6][7] 2. Avoid

using frost-free freezers due to their

temperature cycling.[6]

RNase Contamination in Storage Solution

1. Use a commercially available RNase-free

storage buffer or prepare one with DEPC-

treated water.[2]

Quantitative Data Summary
The stability of transcripts is highly dependent on storage temperature and the presence of

RNases. The following table summarizes the expected stability under various conditions.

Storage Condition Expected Transcript Stability Key Considerations

Room Temperature (20-25°C)

Up to 48 hours, but with

increasing risk of degradation.

[6]

Highly susceptible to RNase

activity. Not recommended for

storage.

Refrigerated (4°C)
Up to 14 days without

significant degradation.[6]

Suitable for short-term

experiments. Ensure tubes are

well-sealed to prevent

evaporation.

Frozen (-20°C) Months
Suitable for short to medium-

term storage.

Ultra-low (-80°C) Months to years.[6][7]
Ideal for long-term archival

storage.

Experimental Protocols
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Protocol 1: Preparation of RNase-Free Glassware and
Plasticware
Objective: To eliminate RNase contamination from non-disposable laboratory equipment.

Materials:

0.1 M NaOH, 1 mM EDTA solution

DEPC (diethylpyrocarbonate)

RNase-free water

Autoclave

Baking oven

Procedure for Glassware:

Wash glassware thoroughly with a detergent.

Rinse extensively with RNase-free water.

Bake at 180°C for at least 4 hours.[2]

Procedure for Plasticware:

Soak plasticware in a 0.1 M NaOH, 1 mM EDTA solution for 2 hours at 37°C.[2]

Rinse thoroughly with RNase-free water.

Rinse with 0.1% DEPC-treated water.

Autoclave to inactivate the DEPC.[2]

Protocol 2: DEPC Treatment of Aqueous Solutions
Objective: To inactivate RNases in water and buffers (excluding Tris-based buffers).
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Materials:

DEPC (diethylpyrocarbonate)

Solution to be treated (e.g., water, PBS)

Autoclave

Procedure:

Add DEPC to the solution to a final concentration of 0.1% (v/v).

Incubate the solution overnight at room temperature in a fume hood.

Autoclave the treated solution for 15-20 minutes to hydrolyze the remaining DEPC.[2]

Caution: DEPC is a suspected carcinogen and should be handled with care in a chemical

fume hood. Tris buffers cannot be DEPC-treated as Tris reacts with DEPC.[2]
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Caption: Troubleshooting workflow for transcript degradation.
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Caption: Key strategies for preventing transcript degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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